2,6-Dichloro-N-(5-methyl-3-isoxazolyl)benzamide, also known as D2916, is a synthetic organic compound that has been investigated for its potential as an anticonvulsant drug. [] It belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide group. D2916 has shown promising anticonvulsant activity in preclinical studies and exhibits pharmacological properties comparable to established anticonvulsant drugs like carbamazepine. []
The synthesis of 2,6-Dichloro-N-(5-methyl-3-isoxazolyl)benzamide can be achieved through a multi-step process. One approach involves the following key steps: []
2,6-Dichloro-N-(5-methyl-3-isoxazolyl)benzamide consists of two nearly planar components: []
These two groups are connected by the amide linkage and are oriented at an angle of 83.54° to each other. [] An intramolecular hydrogen bond between a hydrogen atom of the isoxazole ring and the carbonyl oxygen of the amide group contributes to the planarity of the isoxazole moiety. []
Studies in rats have revealed that 2,6-Dichloro-N-(5-methyl-3-isoxazolyl)benzamide is well-absorbed following oral administration and distributes to various tissues, including the brain. [] Notably, significant sex differences in its pharmacokinetic parameters were observed:
The observed sex differences in metabolism and pharmacokinetics may contribute to the longer duration of anticonvulsant effects observed in female rats compared to males. []
Although the precise mechanism of action for the anticonvulsant activity of 2,6-Dichloro-N-(5-methyl-3-isoxazolyl)benzamide is not fully elucidated, it is suggested to be similar to that of carbamazepine. [] This suggests a potential involvement in modulating neuronal excitability, possibly by interacting with voltage-gated sodium channels or influencing neurotransmitter systems like GABA. []
The primary scientific application of 2,6-Dichloro-N-(5-methyl-3-isoxazolyl)benzamide has been in preclinical studies investigating its potential as an anticonvulsant drug. [] Its effectiveness in animal models of epilepsy and favorable pharmacological properties suggest it could be a promising candidate for further development. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4